molecular formula C15H27NO4 B14149611 Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate CAS No. 188723-34-4

Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate

Cat. No.: B14149611
CAS No.: 188723-34-4
M. Wt: 285.38 g/mol
InChI Key: ZPJWRASPBMSPLW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and ethyl 3-bromopropanoate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

    Protecting Groups: The use of protecting groups like tert-butoxycarbonyl (Boc) is essential to protect the amine group during the reaction.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, especially in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-piperidinepropanoate: Lacks the tert-butoxycarbonyl protecting group.

    Methyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific stereochemistry and protecting groups, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

188723-34-4

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl (3S)-3-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27NO4/c1-5-19-13(17)9-8-12-7-6-10-16(11-12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3/t12-/m0/s1

InChI Key

ZPJWRASPBMSPLW-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H]1CCCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CCC1CCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.